Ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate
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Overview
Description
Ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate is an organic compound with the molecular formula C9H10ClNO4S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate typically involves the reaction of 4-chloro-2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the ester group.
Scientific Research Applications
Ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of thiazole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
This compound: Similar in structure but with different substituents on the thiazole ring.
4-Chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid: The carboxylic acid derivative of the compound.
4-Chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxamide: The carboxamide derivative of the compound.
These similar compounds share the thiazole core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10ClNO4S |
---|---|
Molecular Weight |
263.70 g/mol |
IUPAC Name |
ethyl 4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-13-8(12)7-11-6(10)5(16-7)9-14-3-4-15-9/h9H,2-4H2,1H3 |
InChI Key |
AYMZKDDRMQFJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C2OCCO2)Cl |
Origin of Product |
United States |
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